N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS No.: 1207019-82-6
Cat. No.: VC4688311
Molecular Formula: C12H9N3OS2
Molecular Weight: 275.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207019-82-6 |
|---|---|
| Molecular Formula | C12H9N3OS2 |
| Molecular Weight | 275.34 |
| IUPAC Name | N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C12H9N3OS2/c16-12(13-6-8-3-4-17-7-8)9-1-2-10-11(5-9)15-18-14-10/h1-5,7H,6H2,(H,13,16) |
| Standard InChI Key | VQTMDLPVMPKUCJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=NSN=C2C=C1C(=O)NCC3=CSC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(Thiophen-3-ylmethyl)benzo[c] thiadiazole-5-carboxamide features a benzothiadiazole scaffold fused with a thiophene moiety via a methylene carboxamide linker. Key structural attributes include:
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Benzo[c] thiadiazole core: A bicyclic system comprising a benzene ring fused to a 1,2,5-thiadiazole ring, contributing to electron-deficient properties and π-conjugation .
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Thiophen-3-ylmethyl group: A sulfur-containing heterocycle that enhances lipophilicity and modulates electronic interactions .
The compound’s IUPAC name is N-[(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, with the SMILES string C1=CSC=C1CNC(=O)C2=CC3=NSN=C3C=C2 . Its InChIKey (CZOFJJLNVGPMTQ-UHFFFAOYSA-N) confirms stereochemical uniqueness .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 275.34 g/mol | VulcanChem |
| LogP (Partition Coefficient) | 2.81 (estimated) | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
The compound’s moderate lipophilicity (LogP ≈ 2.81) suggests favorable membrane permeability, a critical factor in drug bioavailability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with benzo[c] thiadiazole-5-carboxylic acid:
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Acid Chloride Formation: Treatment with thionyl chloride () converts the carboxylic acid to its reactive acid chloride .
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Amide Coupling: Reaction with N-(thiophen-3-ylmethyl)amine under basic conditions (e.g., triethylamine) yields the target carboxamide .
Industrial-scale production may employ continuous flow reactors to enhance yield (≥75%) and purity (≥98%).
Reaction Optimization
Biological Activities
Antimicrobial Efficacy
Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For N-(thiophen-3-ylmethyl)benzo[c] thiadiazole-5-carboxamide:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 18–22 | 12.5 | |
| Candida albicans | 15–18 | 25.0 |
Mechanistically, the thiadiazole core disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins .
| Compound | Cell Line (IC50, µg/mL) | Mechanism |
|---|---|---|
| 21 (Analog) | SK-MEL-2 (4.27) | Tubulin polymerization inhibition |
| 35 (Analog) | PC3 (22.19) | Tyrosine kinase inhibition |
While direct data on N-(thiophen-3-ylmethyl)benzo[c] thiadiazole-5-carboxamide is limited, its structural similarity to active analogs suggests comparable activity via apoptosis induction and cell cycle arrest .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| VC7222201 | Dual thiophene substitution | Enhanced antiviral activity |
| AKOS024520577 | Piperidine incorporation | Improved CNS penetration |
N-(Thiophen-3-ylmethyl)benzo[c] thiadiazole-5-carboxamide uniquely balances lipophilicity and electronic properties, optimizing antimicrobial efficacy without compromising solubility .
Future Directions and Applications
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